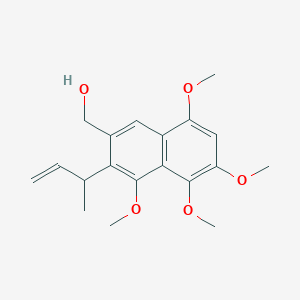
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)- is a complex organic compound with a molecular formula of C19H24O5 and a molecular weight of 332.39 g/mol . This compound is characterized by its naphthalene backbone, which is substituted with methoxy groups and a propenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)- involves multiple steps, typically starting from naphthalene derivatives. The synthetic route often includes:
Methoxylation: Introduction of methoxy groups at specific positions on the naphthalene ring.
Propenylation: Addition of a propenyl group to the naphthalene structure.
Reduction and Oxidation: These reactions are used to achieve the desired functional groups and stereochemistry.
Industrial production methods may involve catalytic processes and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)- involves its interaction with various molecular targets. It can bind to enzymes and receptors, influencing biochemical pathways. The methoxy and propenyl groups play a crucial role in its activity, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar naphthalene backbone but different substituents, leading to distinct chemical properties and applications.
2-Naphthalenemethanol, 3,4,4a,7,8,8a-hexahydro-5-methyl-8-(1-methylethyl)-: Another related compound with variations in the substituents and hydrogenation state.
The uniqueness of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)- lies in its specific combination of methoxy and propenyl groups, which confer unique chemical reactivity and potential biological activities .
Properties
CAS No. |
834867-14-0 |
|---|---|
Molecular Formula |
C19H24O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(3-but-3-en-2-yl-4,5,6,8-tetramethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C19H24O5/c1-7-11(2)16-12(10-20)8-13-14(21-3)9-15(22-4)18(23-5)17(13)19(16)24-6/h7-9,11,20H,1,10H2,2-6H3 |
InChI Key |
ITRHLFQIRYRXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=C(C2=C(C=C1CO)C(=CC(=C2OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
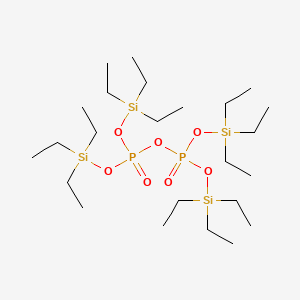
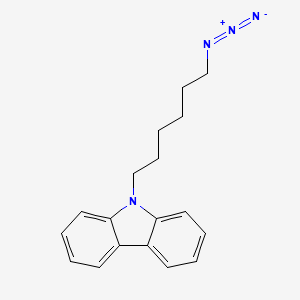
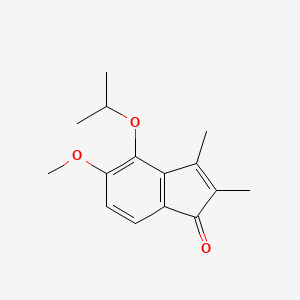
![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
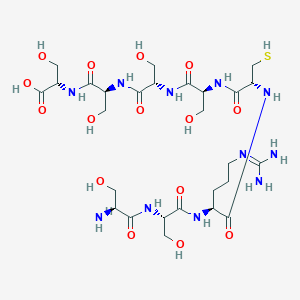
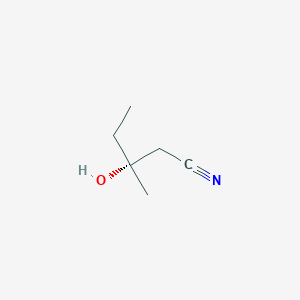
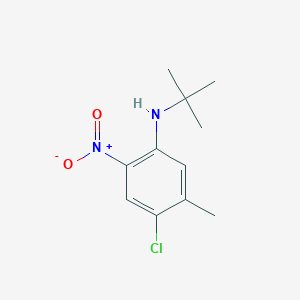
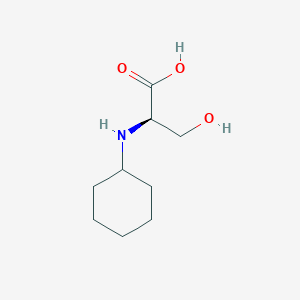
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)
